3-methyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Methyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941880-69-9) is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core with a methyl group at position 3 and a 2-(trifluoromethyl)benzoyl substituent at position 8. Its molecular formula is C₁₆H₁₆F₃N₃O₃ (MW: 355.31 g/mol) .
Properties
IUPAC Name |
3-methyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-21-13(24)15(20-14(21)25)6-8-22(9-7-15)12(23)10-4-2-3-5-11(10)16(17,18)19/h2-5H,6-9H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDXSQMJZRESAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spiro structure that contributes to its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit the growth of various bacteria and fungi. A study demonstrated that triazole derivatives had varying degrees of activity against Mycobacterium tuberculosis, with some achieving over 80% inhibition compared to standard drugs .
Anticancer Properties
Triazole-containing compounds have also been investigated for their anticancer potential. In vitro studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. For example, certain triazole derivatives were found to inhibit tumor growth in xenograft models by targeting specific kinases involved in cell proliferation .
The mechanism by which 3-methyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes crucial for DNA replication and repair.
- Receptor Modulation : Some studies suggest that these compounds may act as antagonists or agonists at specific receptors involved in cell signaling pathways.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Positional Isomers
Positional Isomerism in Trifluoromethylbenzoyl Derivatives
3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 941880-69-9):
- Substituents: 3-methyl, 8-[3-(CF₃)benzoyl].
- Properties: Increased steric hindrance at position 8 due to the meta-CF₃ group may reduce receptor binding affinity compared to the ortho-substituted isomer.
- Biological Activity: Hypothesized to target prolyl hydroxylase domain (PHD) enzymes based on structural similarity to HIF inhibitors .
Target Compound (Ortho-Substituted CF₃ Analog) :
Pyridine-Based Analogs
- 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 338408-74-5):
Functional Group Modifications
Benzyl vs. Benzoyl Derivatives
- 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 28936-94-9): Substituents: 8-benzyl. Synthesis: Prepared via hydrogenolysis of benzyl-protected intermediates . Limitations: Benzyl groups are prone to oxidative metabolism, reducing in vivo stability compared to benzoyl derivatives .
Alkoxyalkyl Derivatives
- 8-(2-Ethoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione :
Key Findings:
- Enzyme Inhibition : The target compound’s ortho-CF₃ benzoyl group may confer superior PHD2 inhibition compared to benzyl or alkoxyalkyl derivatives due to optimized hydrophobic interactions .
- Receptor Selectivity : Unlike RS102221 (a 5-HT₂C antagonist), the target lacks polar groups critical for serotonin receptor binding, suggesting divergent therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
